1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.304. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Ligands
Compounds related to "1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" have been synthesized and evaluated for their sigma ligands' affinity and preference, particularly focusing on the sigma 2 binding site. Structural factors influencing sigma 1 and sigma 2 affinity and selectivity were determined, highlighting the importance of N-substituent size and lipophilicity for achieving high affinity and selectivity towards sigma 2 receptors. These studies have laid the groundwork for developing selective sigma 2 ligands with potential therapeutic applications (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
Research into spiro[isobenzofuran-1(3H),4'-piperidines] has also explored their potential as central nervous system agents. Compounds have been synthesized with variations in their structural components to evaluate their activity as CNS depressants. These studies suggest that specific analogs may possess neuroleptic potential without the nonselective dopamine-receptor blocking effects typical of many CNS agents (Allen et al., 1978).
Histamine H3 Receptor Inverse Agonists
Spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. This research has demonstrated the potential of these compounds in modulating H3 receptor activity, with implications for treating various CNS disorders (Jitsuoka et al., 2008).
Safety and Hazards
Future Directions
Methoxyacetylfentanyl was placed into Schedule I in the US in October 2017, in order to avoid an imminent hazard to public safety . The future directions for research and regulation of “1’-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” are not available in my current knowledge base.
Mechanism of Action
Target of Action
The primary target of 1’-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one, also known as 1’-(2-methoxyacetyl)spiro[2-benzofuran-3,4’-piperidine]-1-one, is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
This compound acts as a potent and selective σ1 receptor antagonist . Antagonists are substances that inhibit the function of the receptors they bind to. In this case, the compound binds to the σ1 receptor, inhibiting its function .
Biochemical Pathways
The σ1 receptor is known to play a role in several cellular processes, includingcalcium signaling and cellular differentiation . By acting as an antagonist at this receptor, the compound could potentially influence these processes.
Pharmacokinetics
The compound is rapidly metabolized by liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . Studies with recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the identified metabolites .
Result of Action
The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model, indicating its potential use as a pain reliever . This analgesic effect is likely a result of its action as a σ1 receptor antagonist .
Properties
IUPAC Name |
1'-(2-methoxyacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-10-13(17)16-8-6-15(7-9-16)12-5-3-2-4-11(12)14(18)20-15/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCZVRRFHWULRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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